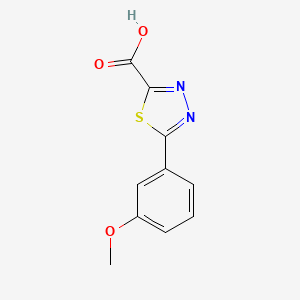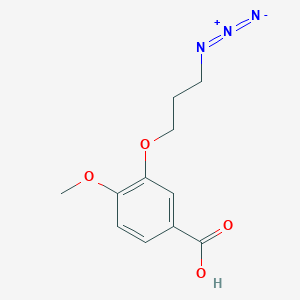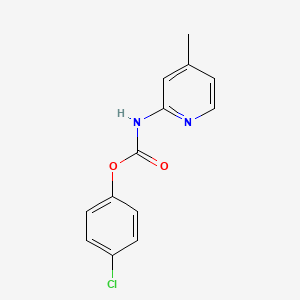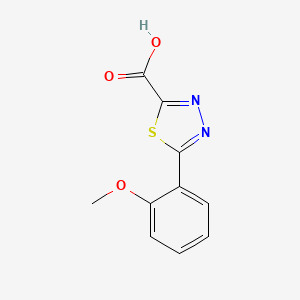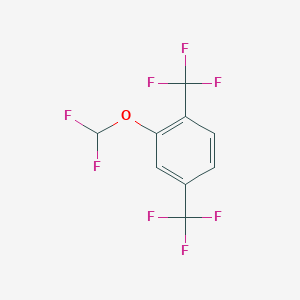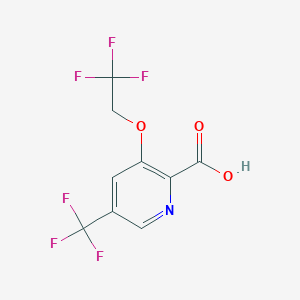
3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid
Vue d'ensemble
Description
3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid (TFEP) is a carboxylic acid with a trifluoroethoxy group and trifluoromethyl group on the pyridine ring. It is a versatile molecule that has been used in various scientific applications, including synthesis, drug development, and catalysis. The aim of
Applications De Recherche Scientifique
3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid has been used in a variety of scientific research applications, including drug development, catalysis, and synthesis. In drug development, 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid has been used to develop inhibitors of enzymes such as phosphatidylinositol-3-kinase (PI3K) and cyclooxygenase-2 (COX-2). In catalysis, 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid has been used as a catalyst for the asymmetric synthesis of chiral compounds. In synthesis, 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid has been used as a reagent for the synthesis of heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid depends on its application. In drug development, 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid acts as an inhibitor of enzymes such as PI3K and COX-2. In catalysis, 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid acts as a catalyst for the asymmetric synthesis of chiral compounds. In synthesis, 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid acts as a reagent for the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid depend on its application. In drug development, 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid can inhibit the activity of enzymes such as PI3K and COX-2. In catalysis, 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid can promote the synthesis of chiral compounds. In synthesis, 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid can be used to synthesize heterocyclic compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid in lab experiments is its versatility. It can be used for a variety of scientific applications, including drug development, catalysis, and synthesis. However, 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid is also limited by its low solubility in organic solvents and its potential to form dimers.
Orientations Futures
There are many potential future directions for 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid. For example, 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid could be used to develop new inhibitors of enzymes such as PI3K and COX-2. It could also be used to develop new catalysts for the asymmetric synthesis of chiral compounds. Additionally, 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid could be used to develop new reagents for the synthesis of heterocyclic compounds. Finally, 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)-pyridine-2-carboxylic acid could be used to study the structure-activity relationships of trifluoroethoxy and trifluoromethyl groups in drug development and catalysis.
Propriétés
IUPAC Name |
3-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NO3/c10-8(11,12)3-19-5-1-4(9(13,14)15)2-16-6(5)7(17)18/h1-2H,3H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMGQWQAQKNUGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1OCC(F)(F)F)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



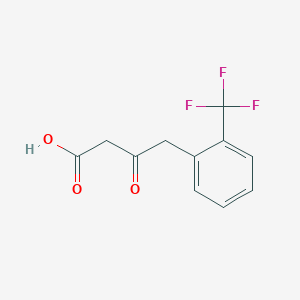
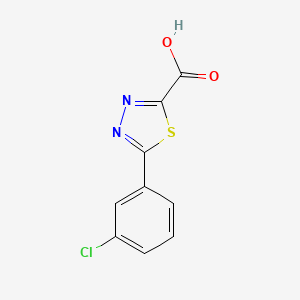
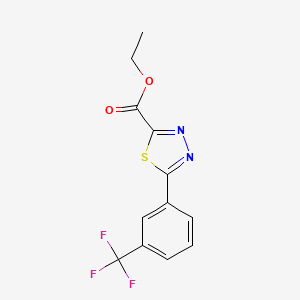
![tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride](/img/structure/B1410934.png)

![(4aR,7aS)-1-(methoxyacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1410939.png)
![[2-(But-2-ynyloxy)pyridin-4-yl]methylamine](/img/structure/B1410940.png)
